ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a benzothiadiazine core with a 7-fluoro substituent, a sulfonyl group (1,1-dioxido), and a thioether-linked acetamido-benzoate side chain. This structure combines electron-withdrawing (fluoro, sulfonyl) and lipophilic (aromatic benzoate) groups, making it a candidate for diverse biological interactions, such as enzyme inhibition or receptor binding.
Properties
IUPAC Name |
ethyl 2-[[2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5S2/c1-2-27-17(24)12-5-3-4-6-13(12)20-16(23)10-28-18-21-14-8-7-11(19)9-15(14)29(25,26)22-18/h3-9H,2,10H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGGYNQVLPSADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators.
Mode of Action
It is known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity. For instance, a halo group at the 7 and 8 positions of the ring has been reported to give active compounds.
Biological Activity
Ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is C16H15F2N3O4S. It has a molecular weight of approximately 393.43 g/mol. The compound includes a benzo[e][1,2,4]thiadiazine ring system that contributes to its biological activity through various interactions with biological macromolecules.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
- The compound may inhibit specific enzymes involved in metabolic pathways or cancer progression. For example, related thiadiazine derivatives have shown the ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
2. Anticancer Activity:
- Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives have demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these compounds ranged from 1.54 µM to 4.52 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
3. Modulation of Apoptosis:
- This compound may induce apoptosis in cancer cells by modulating mitochondrial pathways. Interaction with proteins such as Bax and Bcl-2 has been observed in related compounds, leading to increased cell death in malignant cells.
Table 1: Summary of Biological Activities
Case Studies
In a study conducted on related thiadiazine derivatives, researchers found that compounds with similar structures exhibited significant inhibition of tumor growth in xenograft models. The study reported a reduction in tumor volume by up to 70% when treated with the compound at doses comparable to those used in clinical settings .
Another investigation focused on the compound's effect on inflammation-related pathways. The results indicated that treatment with this compound led to a marked decrease in pro-inflammatory cytokines and improved outcomes in models of acute inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs from the literature.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula (C₁₉H₁₈FN₃O₅S₂).
Key Comparisons
Core Heterocycle: The target compound’s benzo[e][1,2,4]thiadiazine core differs from benzo[c][1,2,5]thiadiazole () in ring arrangement, influencing electronic properties and steric interactions. The sulfonyl group in the target enhances polarity compared to non-sulfonated analogs like A8 .
Ester vs. Amide: The ethyl benzoate ester in the target increases lipophilicity compared to the phenethylamide in MLS001236764, which may affect membrane permeability .
Synthetic Routes: The target’s synthesis likely involves Pd-catalyzed coupling (similar to ’s compound 16) for thioether formation, though yields may vary due to steric hindrance from the benzoate group . highlights Mitsunobu or nucleophilic substitution for benzothiazole-thio analogs, but sulfonyl group introduction in the target requires additional oxidation steps .
Biological Activity :
- Benzothiazole-thio derivatives (e.g., A8) show antimicrobial activity by mimicking folate precursors, suggesting the target’s thiadiazine core could act similarly .
- MLS001236764’s high XlogP (2.9) suggests superior CNS penetration compared to the target’s ester-containing structure .
Research Findings and Implications
- Structural Insights : The target’s combination of sulfonyl and fluoro groups may enhance binding to enzymes like dihydrofolate reductase (DHFR), as seen in antifolate agents .
- Therapeutic Potential: While direct data are lacking, structural parallels to antimicrobial and anticancer compounds () warrant further investigation into the target’s bioactivity .
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulates ligand-protein interactions over time to assess binding stability .
- Solvent-Accessible Surface Area (SASA) Analysis : Evaluates hydrophobicity for solubility predictions .
How do structural modifications (e.g., substituent variation) impact biological activity?
Advanced
Comparative studies with analogs suggest:
- Fluoro Substituents : Enhance metabolic stability and bioavailability via reduced CYP450 interaction .
- Thioether Linkers : Longer chains (e.g., -SCH₂CO-) improve membrane permeability but may reduce target specificity .
- Ester vs. Carboxylic Acid : Ethyl esters (prodrugs) increase oral absorption, while free acids show higher in vitro potency .
What strategies mitigate degradation during long-term storage?
Q. Advanced
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
- Light Protection : Amber vials reduce photodegradation of the thiadiazine ring .
- Stability Testing : Use accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .
How can researchers validate target engagement in cellular models?
Q. Advanced
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- RNA Interference (RNAi) : Knockdown of the putative target protein to observe loss of compound efficacy .
- Pull-Down Assays : Biotinylated analogs coupled with streptavidin beads isolate target proteins .
What are the limitations of current structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Lack of Crystallographic Data : Limited structural insights into binding modes .
- Off-Target Effects : Thiadiazine scaffolds may interact with unrelated ATP-binding proteins .
- Solubility Challenges : Poor aqueous solubility complicates in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
